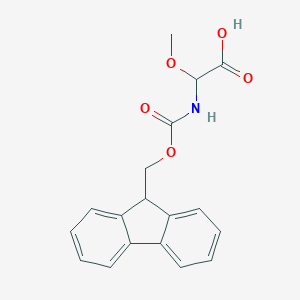

(RS)-Fmoc-alfa-metoxiglicina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(RS)-Fmoc-alpha-methoxyglycine is a derivative of glycine, an amino acid, where the alpha carbon is substituted with a methoxy group and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is of significant interest in peptide synthesis due to its unique structural properties, which allow for selective reactions and modifications.

Aplicaciones Científicas De Investigación

(RS)-Fmoc-alpha-methoxyglycine has several applications in scientific research:

Chemistry: Used in peptide synthesis as a building block due to its protected amino group.

Biology: Studied for its role in protein modification and enzyme interactions.

Medicine: Investigated for potential therapeutic applications in drug design and development.

Industry: Utilized in the production of specialized peptides and proteins for research and pharmaceutical purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (RS)-Fmoc-alpha-methoxyglycine typically involves the following steps:

Protection of Glycine: Glycine is first protected by the Fmoc group. This is achieved by reacting glycine with Fmoc-chloride in the presence of a base such as sodium carbonate.

Methoxylation: The protected glycine is then subjected to methoxylation

Industrial Production Methods: Industrial production of (RS)-Fmoc-alpha-methoxyglycine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of glycine are reacted with Fmoc-chloride in industrial reactors.

Methoxylation: The protected glycine is then methoxylated using industrial-grade methanol and hydrochloric acid under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (RS)-Fmoc-alpha-methoxyglycine undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the Fmoc group, yielding alpha-methoxyglycine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of alpha-keto-glycine derivatives.

Reduction: Alpha-methoxyglycine.

Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Mecanismo De Acción

(RS)-Fmoc-alpha-methoxyglycine can be compared with other Fmoc-protected amino acids and methoxy-substituted glycine derivatives:

Fmoc-Glycine: Lacks the methoxy group, making it less versatile in selective reactions.

Alpha-Methoxyglycine: Lacks the Fmoc protection, making it less suitable for peptide synthesis.

Fmoc-Alpha-Methylglycine: Similar in structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.

Uniqueness: (RS)-Fmoc-alpha-methoxyglycine is unique due to the combination of the Fmoc protecting group and the methoxy substituent, providing a balance of protection and reactivity that is valuable in synthetic chemistry.

Comparación Con Compuestos Similares

- Fmoc-Glycine

- Alpha-Methoxyglycine

- Fmoc-Alpha-Methylglycine

Actividad Biológica

(RS)-Fmoc-alpha-methoxyglycine is a derivative of glycine that has garnered attention in the fields of organic chemistry and biochemistry due to its unique structural properties and potential applications in peptide synthesis and biological research. This article explores its biological activity, including mechanisms of action, applications in research, and comparative studies with related compounds.

(RS)-Fmoc-alpha-methoxyglycine is characterized by the following chemical properties:

- Molecular Formula : C₁₈H₁₇NO₅

- Molecular Weight : 327.34 g/mol

- Canonical SMILES :

COC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enhances its stability and reactivity during peptide synthesis.

The biological activity of (RS)-Fmoc-alpha-methoxyglycine primarily revolves around its role as a building block in peptide synthesis. Its methoxy substitution allows for selective reactions that are not possible with standard amino acids. The Fmoc group provides protection for the amino group, enabling controlled coupling reactions during peptide elongation.

Comparison with Related Compounds

| Compound | Key Features |

|---|---|

| Fmoc-Glycine | Lacks methoxy group; less versatile |

| Alpha-Methoxyglycine | Lacks Fmoc protection; less suitable for synthesis |

| Fmoc-Alpha-Methylglycine | Similar structure; differs in reactivity |

The unique combination of the Fmoc protecting group and the methoxy substituent in (RS)-Fmoc-alpha-methoxyglycine enhances its utility in synthetic chemistry, particularly in the development of complex peptides and peptidomimetics .

Peptide Synthesis

(RS)-Fmoc-alpha-methoxyglycine is widely used as a building block in solid-phase peptide synthesis (SPPS). Its ability to undergo selective reactions makes it an essential component for constructing peptides with specific modifications. The compound's stability under various reaction conditions allows for efficient synthesis protocols.

Protein Modification

Research indicates that (RS)-Fmoc-alpha-methoxyglycine can be utilized to modify proteins, potentially altering their functions or enhancing their stability. This modification capability is particularly relevant in the study of protein interactions and enzyme activity .

Case Studies

- Peptide Therapeutics Development : A study demonstrated the successful incorporation of (RS)-Fmoc-alpha-methoxyglycine into peptide sequences aimed at targeting cancer pathways. The resulting peptides showed improved binding affinity to p53, a critical protein in tumor suppression, thereby enhancing their therapeutic potential .

- Enzyme Interaction Studies : Another investigation focused on the role of (RS)-Fmoc-alpha-methoxyglycine in modulating enzyme interactions. The compound was shown to influence the activity of certain proteases, suggesting potential applications in drug design where enzyme inhibition is desired .

Future Directions

The ongoing research into (RS)-Fmoc-alpha-methoxyglycine highlights its potential not only as a fundamental building block in peptide synthesis but also as a significant player in therapeutic development. Future studies may explore:

- Expanded Applications : Investigating its role in more complex biological systems and potential therapeutic uses beyond cancer.

- Mechanistic Insights : Understanding the precise mechanisms by which (RS)-Fmoc-alpha-methoxyglycine influences protein interactions at a molecular level.

- Synthesis Optimization : Developing more efficient synthetic routes that could lower costs and increase yields for industrial applications.

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-23-16(17(20)21)19-18(22)24-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDUDUCMSBVPRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.